2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPP is a heterocyclic compound that contains a perimidine ring system. It has been synthesized using various methods and has shown promising results in various research studies.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine derivatives has been a focal point of research. For instance, Manimekalai, Vijayalakshmi, and Selvanayagam (2014) studied the crystal structure of a perimidine derivative, noting its acetonitrile monosolvate formation and the perpendicular orientation of its naphthalene and methoxyphenyl rings (Manimekalai et al., 2014).
Synthesis and Spectral Characterization
Research has been conducted on the efficient synthesis and spectral characterization of various perimidine derivatives. Varsha et al. (2010) presented a one-pot synthesis of two new heterocyclic perimidines, discussing their crystal structure, solvatochromism, and antibacterial activity (Varsha et al., 2010).
Molecular Structure and Vibrational Analysis
Nathiya, Saleem, Jayakumar, Rajavel, and Babu (2017) synthesized this compound and conducted a comprehensive analysis of its molecular structure and vibrational properties using various spectroscopic techniques (Nathiya et al., 2017).
Photophysical Properties
The photophysical properties of perimidine derivatives, including this compound, have been studied for their high photostability and potential applications. Valle et al. (1997) explored these properties, highlighting their stability against UV light (Valle et al., 1997).
Antibacterial Activity
The antibacterial activity of this compound derivatives has been a subject of investigation. Salih and Azeez (2014) synthesized a series of derivatives and evaluated their effectiveness against various bacterial strains (Salih & Azeez, 2014).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVXEGFUIMYAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292571 | |
Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-09-1 | |
Record name | NSC83709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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